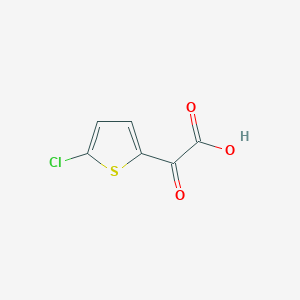
2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid
Vue d'ensemble
Description
2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid, also known as (5-chloro-2-thienyl)acetic acid, is a chemical compound with the CAS Number: 13669-19-7 . It has a molecular weight of 176.62 .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid, involves several significant methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The InChI Code for 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid is 1S/C6H5ClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) .Physical And Chemical Properties Analysis
2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid is a solid substance .Applications De Recherche Scientifique
Anticancer Potential
2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid and its derivatives have been explored for their potential in cancer treatment. For instance, a derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, demonstrated apoptosis-inducing activity, particularly in breast and colorectal cancer cell lines. This compound caused cell arrest in the G1 phase, followed by apoptosis induction. The molecular target identified for this derivative is TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Antioxidant Properties
Derivatives of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid have shown significant antioxidant properties. A study synthesized a series of derivatives and found that these compounds exhibited potent in vitro antioxidant activity. This property was corroborated with molecular docking, ADMET, QSAR, and bioactivity studies, indicating their potential as effective antioxidants (Prabakaran et al., 2021).
Crystal Structure Analysis
The crystal structures of various derivatives of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid have been studied, providing insights into their chemical properties and potential applications. These studies are crucial for understanding the molecular arrangement and interaction in these compounds, which can be vital for their application in various fields (Girisha et al., 2016).
Potential in Molecular Engineering
This compound and its derivatives have been investigated for their role in molecular engineering applications. For instance, in the field of dye-sensitized solar cells, derivatives of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid have been used as sensitizers, demonstrating high efficiency and potential for application in renewable energy technologies (Hagberg et al., 2008).
Orientations Futures
The future directions for 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid and similar compounds could involve further exploration of their nonlinear optical properties . These properties make them potentially useful in applications such as optical computing, optical communication, and frequency generation .
Mécanisme D'action
Target of Action
Similar compounds such as 4-{[(e)-2-(5-chlorothien-2-yl)vinyl]sulfonyl}-1-(1h-pyrrolo[3,2-c]pyridin-2-ylmethyl)piperazin-2-one and 5-CHLORO-N-(2-(4-(2-OXOPYRIDIN-1(2H)-YL)BENZAMIDO)ETHYL)THIOPHENE-2-CARBOXAMIDE have been found to interact with Coagulation factor X in humans . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
Based on the interaction of similar compounds with coagulation factor x , it can be hypothesized that this compound might also interact with this protein, potentially influencing the coagulation cascade and thus affecting blood clotting.
Biochemical Pathways
Given the potential interaction with coagulation factor x , it is plausible that this compound could influence the coagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot.
Result of Action
If this compound does indeed interact with coagulation factor x , it could potentially influence blood clotting, leading to changes in hemostasis.
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPUCNJHUNBQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550124 | |
| Record name | (5-Chlorothiophen-2-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid | |
CAS RN |
56479-07-3 | |
| Record name | (5-Chlorothiophen-2-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

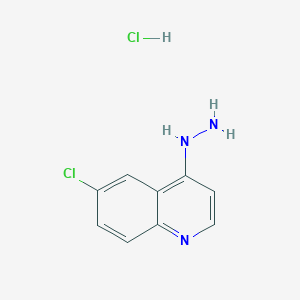
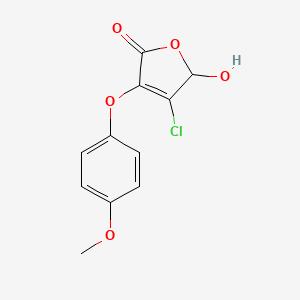
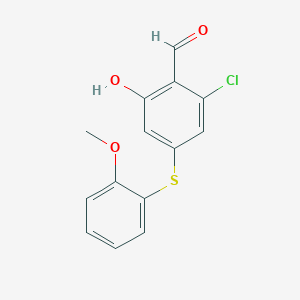
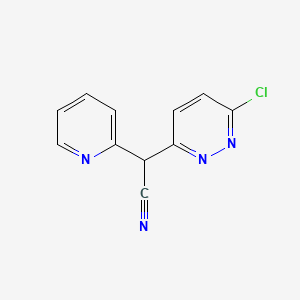

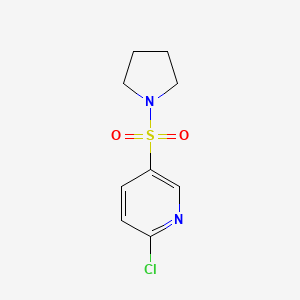
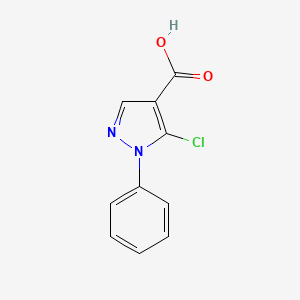


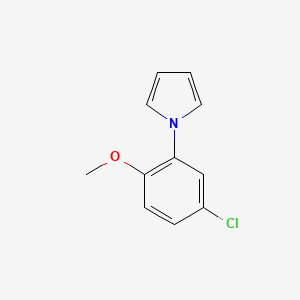
![[(3-Chloro-1,1'-biphenyl-4-yl)oxy]acetic acid](/img/structure/B3024722.png)

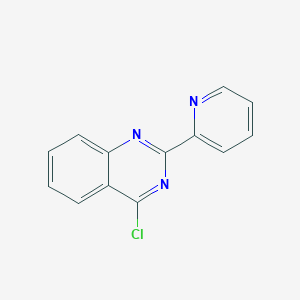
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3024726.png)